molecular formula C6H12Cl2N4O B1383300 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride CAS No. 1795465-14-3

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride

Cat. No.: B1383300
CAS No.: 1795465-14-3
M. Wt: 227.09 g/mol
InChI Key: GEZCYBDLKQMPNE-UHFFFAOYSA-N
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Description

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride is a synthetic organic compound with the molecular formula C6H11N4O·2HCl It is characterized by the presence of an amino group attached to an acetamide moiety, which is further linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Acetamide Formation: The acetamide moiety is formed by reacting the amino-pyrazole intermediate with acetic anhydride or acetyl chloride.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.

    Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.

    Industrial Applications: The compound’s derivatives are studied for their use in materials science and as catalysts in chemical reactions.

Mechanism of Action

The mechanism by which 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the acetamide moiety.

    2-amino-N-(1H-pyrazol-3-yl)acetamide: Similar structure but without the methyl group on the pyrazole ring.

    N-(1-methyl-1H-pyrazol-3-yl)acetamide: Lacks the amino group.

Uniqueness

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

IUPAC Name

2-amino-N-(1-methylpyrazol-3-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-10-3-2-5(9-10)8-6(11)4-7;;/h2-3H,4,7H2,1H3,(H,8,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZCYBDLKQMPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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